molecular formula C11H13ClO3 B8282180 6'-(3-Chloropropoxy)-2'-hydroxy-acetophenone

6'-(3-Chloropropoxy)-2'-hydroxy-acetophenone

Cat. No.: B8282180
M. Wt: 228.67 g/mol
InChI Key: ONXYHYBXPRUQMN-UHFFFAOYSA-N
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Description

6'-(3-Chloropropoxy)-2'-hydroxy-acetophenone is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-[2-(3-chloropropoxy)-6-hydroxyphenyl]ethanone

InChI

InChI=1S/C11H13ClO3/c1-8(13)11-9(14)4-2-5-10(11)15-7-3-6-12/h2,4-5,14H,3,6-7H2,1H3

InChI Key

ONXYHYBXPRUQMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCCCCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2′,6′-dihydroxy-acetophenone (500 mg, 3.28 mmol) in dimethylformamide (20 ml) were added potassium carbonate (680 mg, 4.93 mmol) and 1-bromo-3-chloropropane (0.34 ml, 3.45 mmol) and the mixture was stirred at 70° C. for 4 h. Water was added and the organics were extracted with ethylacetate, washed with brine, dried over sodium sulfate and concentrated to dryness. The residue was purified by flash chromatography over silica gel (gradient cyclohexane/ethyl acetate: 0-15%) to yield 6′-(3-chloropropoxy)-2′-hydroxy-acetophenone (348 mg, 46%) as a pale yellow solid. To a solution of 6′-(3-chloropropoxy)-2′-hydroxy-acetophenone (345 mg, 1.50 mmol) in acetonitrile (15 ml) was added potassium carbonate (416 mg, 3.0 mmol) and morpholine (0.396 ml, 4.52 mmol). The mixture was stirred for 18 hours at room temperature then 60° C. for 3 days. Water was added and the organics were extracted with ethylacetate, washed with brine, dried over sodium sulfate and concentrated to dryness. The residue was purified by flash chromatography over silica gel (gradient ethyl acetate/methanol: 0-10%) to yield 2′-hydroxy-6′-(3-morpholino-4-yl-propoxy)-acetophenone (171 mg, 40%) as an orange oil that solidified.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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